molecular formula C17H17N5OS2 B2601111 2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide CAS No. 2320572-29-8

2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B2601111
CAS No.: 2320572-29-8
M. Wt: 371.48
InChI Key: ORQMYXOUPPRWRD-UHFFFAOYSA-N
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Description

2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a thiazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction forms the thiadiazole ring, which is then further reacted with appropriate reagents to introduce the piperidine and thiazole rings .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide has been studied for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It shows promise in anticancer, antiviral, and antibacterial research due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or block receptor sites, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-thiadiazole derivatives
  • 1,2,4-thiadiazole derivatives
  • 1,3,4-thiadiazole derivatives

Uniqueness

What sets 2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide apart is its unique combination of the thiadiazole, piperidine, and thiazole rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS2/c23-16(14-11-24-17(20-14)12-4-2-1-3-5-12)19-13-6-8-22(9-7-13)15-10-18-25-21-15/h1-5,10-11,13H,6-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQMYXOUPPRWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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